molecular formula C30H40N2S3 B2467856 4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole CAS No. 1171974-28-9

4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole

Cat. No.: B2467856
CAS No.: 1171974-28-9
M. Wt: 524.84
InChI Key: CPPGJRXHRGQCHC-UHFFFAOYSA-N
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Description

“4,7-Bis(5-octyl-2-thienyl)-2,1,3-benzothiadiazole” is a chemical compound with the CAS Number: 1171974-28-9 and a molecular weight of 524.86 . It has a linear formula of C30H40N2S3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H40N2S3/c1-3-5-7-9-11-13-15-23-17-21-27 (33-23)25-19-20-26 (30-29 (25)31-35-32-30)28-22-18-24 (34-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 619.0±50.0 °C at 760 mmHg, and a flash point of 270.0±20.5 °C . It also has a molar refractivity of 159.3±0.3 cm3 .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 .

Properties

IUPAC Name

4,7-bis(5-octylthiophen-2-yl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2S3/c1-3-5-7-9-11-13-15-23-17-21-27(33-23)25-19-20-26(30-29(25)31-35-32-30)28-22-18-24(34-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPGJRXHRGQCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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